4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicycloheptane core, which is substituted with various functional groups, including a carboxamide and a methylphenyl group. The presence of these groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxabicycloheptane Core: This step involves the cyclization of a suitable precursor, such as a diene, in the presence of a catalyst to form the oxabicycloheptane core.
Functional Group Introduction: The introduction of the carboxamide and methylphenyl groups is achieved through a series of substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, to facilitate the substitution.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Strong bases or acids, such as sodium hydroxide or sulfuric acid, to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzylidene camphor: A structurally related compound with similar functional groups.
1,7,7-trimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with a similar core structure.
Uniqueness
4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[221]heptane-1-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C17H21NO3/c1-11-5-7-12(8-6-11)18-13(19)17-10-9-16(4,14(20)21-17)15(17,2)3/h5-8H,9-10H2,1-4H3,(H,18,19) |
InChI Key |
IBJVZJDONFTYSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.